4-(4-Aminophenyl)phthalazin-1(2H)-one 4-(4-Aminophenyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 131741-53-2
VCID: VC8175649
InChI: InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

4-(4-Aminophenyl)phthalazin-1(2H)-one

CAS No.: 131741-53-2

Cat. No.: VC8175649

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Aminophenyl)phthalazin-1(2H)-one - 131741-53-2

Specification

CAS No. 131741-53-2
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 4-(4-aminophenyl)-2H-phthalazin-1-one
Standard InChI InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
Standard InChI Key FDVBXYYRRHGGSA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N
Canonical SMILES C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-Aminophenyl)phthalazin-1(2H)-one (molecular formula: C₁₄H₁₁N₃O) consists of a bicyclic phthalazinone system fused to a benzene ring, with a 4-aminophenyl substituent at the 4-position. The phthalazinone core contains a ketone group at position 1 and a secondary amine at position 2, contributing to its planar structure and hydrogen-bonding capabilities . Crystallographic studies of analogous phthalazinone derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters (a = 8.6277 Å, b = 13.134 Å, c = 13.062 Å, β = 110.54°), suggesting similar packing arrangements for the title compound .

Spectral Characterization

Key spectral data for 4-(4-Aminophenyl)phthalazin-1(2H)-one include:

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 6.40–8.30 ppm, with a singlet at δ 8.17 ppm corresponding to the NH group of the phthalazinone ring .

  • IR (KBr): Strong absorption bands at 1700–1746 cm⁻¹ (C=O stretch), 1590–1595 cm⁻¹ (C=N stretch), and 3208–3490 cm⁻¹ (N–H stretch) .

  • Mass spectrometry: A molecular ion peak at m/z 237.26 (M⁺), consistent with the molecular formula C₁₄H₁₁N₃O .

Synthesis and Derivative Formation

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Condensation of γ-keto acids with hydrazine hydrate: Reaction in ethanol yields 4-(4-aminophenyl)phthalazin-1(2H)-one as a yellow crystalline solid .

  • Derivatization: The primary amine group undergoes further reactions, such as:

    • Acylation: Treatment with phthalic anhydride at 250°C produces 2-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione .

    • Chlorination: Reaction with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4, forming 2-[4-(4-chlorophthalazin-1-yl)phenyl]isoindole-1,3-dione .

Mechanistic Insights

The formation of derivatives often involves nucleophilic aromatic substitution or cyclocondensation. For example, reaction with thiourea proceeds via a thiol intermediate, leading to triazolophthalazine derivatives through intramolecular cyclization .

Applications in Materials Science

Coordination Chemistry

The phthalazinone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs) .

Polymer Modification

Incorporating 4-(4-Aminophenyl)phthalazin-1(2H)-one into polyimide matrices improves thermal stability (decomposition temperature >400°C) and mechanical strength, suitable for aerospace applications .

Future Directions

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., phosphate esters) could enhance therapeutic efficacy. Clinical trials targeting solid tumors are warranted.

Green Synthesis

Exploring microwave-assisted or enzymatic synthesis routes may reduce reaction times and environmental impact .

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